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molecular formula C16H15NO5 B8780134 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione CAS No. 6344-88-3

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione

Cat. No. B8780134
M. Wt: 301.29 g/mol
InChI Key: JDGOMARPAJCIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410109B2

Procedure details

To a solution of isonicotinic acid-2-acetyl-3,5-dimethoxyphenyl ester (2.72 g, 9.03 mmol) in anhydrous THF (50 mL) was added potassium tert-butoxide (1.21 g, 10.8 mmol) in small portions. The reaction mixture was stirred at room temperature for 24 hours. A sat. NH4Cl solution (20 mL) was added. The organic layer was separated and aqueous phase was extracted with ethyl acetate (100 mL). The combined organic phase were washed with water, brine and dried over anhydrous Na2SO4. Removal of solvent gave 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-pyridin-4-yl-propane-1,3-dione (2.4 g, 88%). To a mixture of 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-pyridin-4-yl-propane-1,3-dione (2.4 g, 7.96° mmol) acetic acid (10 mL) and conc. HCl (1 mL) was heated at 100° C. for 1 hours. The reaction mixture was cooled to room temperature, diluted with water, neutralized with a sat. aqueous NaHCO3 solution. The solid was filtered off and dissolved in CH2Cl2 (120 mL) and hydrogen chloride in ether (5 mL, 2.0M solution) was added. The formed solid was isolated by filtration, washed with 10% methanol in ether and ether to give 5,7-dimethoxy-2-(pyridin-4-yl))-4H-chromen-4-one hydrochloride (0.335 g, 13%) as a yellow solid; MS (ES) m/z: 283.94 (M); MP 234-235° C.
Name
isonicotinic acid-2-acetyl-3,5-dimethoxyphenyl ester
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:9]([O:10]C)=[CH:8][C:7]([O:12][CH3:13])=[CH:6][C:5]=1[O:14][C:15](=O)C1C=CN=CC=1)(=[O:3])[CH3:2].C[C:24]([CH3:27])([O-])C.[K+].[NH4+:29].[Cl-].[CH2:31]1[CH2:35][O:34][CH2:33][CH2:32]1>>[OH:10][C:9]1[CH:8]=[C:7]([O:12][CH3:13])[CH:6]=[C:5]([O:14][CH3:15])[C:4]=1[C:1](=[O:3])[CH2:2][C:33]([C:32]1[CH:31]=[CH:35][N:29]=[CH:24][CH:27]=1)=[O:34] |f:1.2,3.4|

Inputs

Step One
Name
isonicotinic acid-2-acetyl-3,5-dimethoxyphenyl ester
Quantity
2.72 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=C(C=C1OC)OC)OC(C1=CC=NC=C1)=O
Name
Quantity
1.21 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous phase was extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The combined organic phase were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=C(C(=CC(=C1)OC)OC)C(CC(=O)C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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